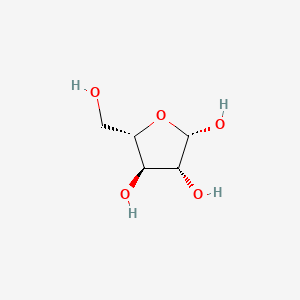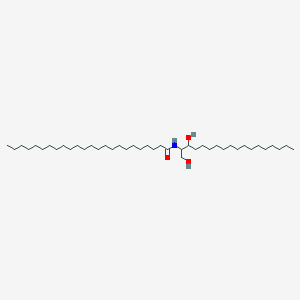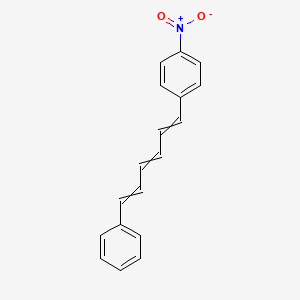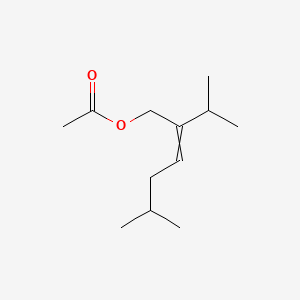
CID 38689
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 38689” is known as fonofos. Fonofos is an organophosphorus insecticide used primarily in agriculture to control soil-dwelling pests. It is a thiophosphate ester, specifically O-ethyl S-phenyl ethylphosphonodithioate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fonofos is synthesized through the reaction of O-ethyl ethylphosphonochloridothioate with phenol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chlorine atom by the phenoxy group.
Industrial Production Methods: Industrial production of fonofos involves large-scale synthesis using the same basic reaction but optimized for yield and purity. The process includes steps for purification and quality control to ensure the final product meets agricultural standards.
Chemical Reactions Analysis
Types of Reactions: Fonofos undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Fonofos can be hydrolyzed in the presence of water, especially under acidic or basic conditions, leading to the formation of phosphoric acid derivatives and phenol.
Oxidation: Oxidative degradation of fonofos can occur in the presence of strong oxidizing agents, resulting in the formation of sulfoxides and sulfones.
Substitution: Fonofos can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Major Products Formed:
- Hydrolysis products include phosphoric acid derivatives and phenol.
- Oxidation products include sulfoxides and sulfones.
Scientific Research Applications
Fonofos has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of organophosphorus pesticides in the environment.
Biology: Investigated for its effects on soil microorganisms and its role in pest control.
Medicine: Research on fonofos has focused on its toxicological effects and potential antidotes for poisoning.
Mechanism of Action
Fonofos exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, fonofos causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually death of the pest . The molecular target is the active site of acetylcholinesterase, and the pathway involves the phosphorylation of the serine residue in the enzyme’s active site.
Comparison with Similar Compounds
Parathion: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.
Malathion: Also an organophosphorus insecticide, but with a broader spectrum of activity and lower toxicity to mammals.
Chlorpyrifos: Similar in its mode of action but differs in its environmental persistence and toxicity profile.
Uniqueness: Fonofos is unique in its specific application for soil-dwelling pests and its relatively rapid degradation in the environment compared to some other organophosphorus insecticides .
Properties
CAS No. |
40853-56-3 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
[(Z)-5-methyl-2-propan-2-ylhex-2-enyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h7,9-10H,6,8H2,1-5H3/b12-7+ |
InChI Key |
AOWLXZIJUIFJPM-KPKJPENVSA-N |
SMILES |
CC(C)CC=C(COC(=O)C)C(C)C |
Isomeric SMILES |
CC(C)C/C=C(\COC(=O)C)/C(C)C |
Canonical SMILES |
CC(C)CC=C(COC(=O)C)C(C)C |
Key on ui other cas no. |
40853-56-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


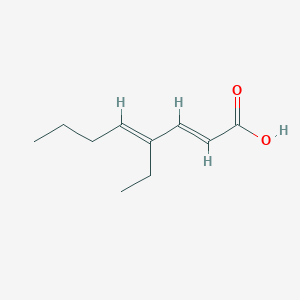


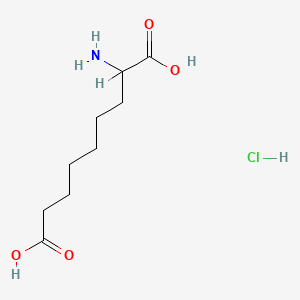

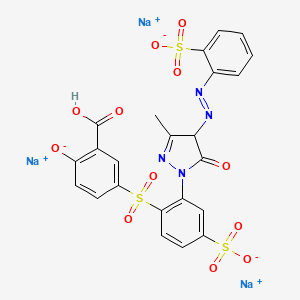
![N-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}ethanamine hydrochloride](/img/structure/B1623991.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1623992.png)

